5-Chloro-7-nitro-1,3-benzoxazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

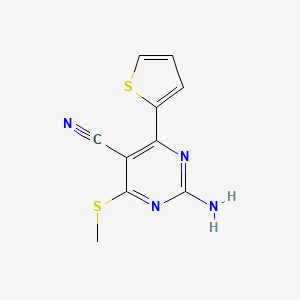

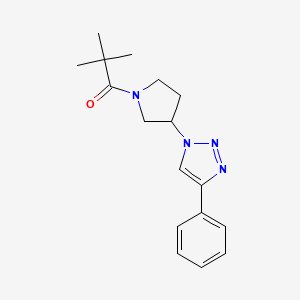

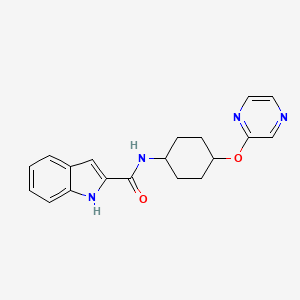

5-Chloro-7-nitro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H4ClN3O3 . It has a molecular weight of 213.58 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClN3O3/c8-3-1-4-6 (14-7 (9)10-4)5 (2-3)11 (12)13/h1-2H, (H2,9,10) . The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 213.58 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Spectral Studies

Synthesis and IR Spectra of Some 2-Aminobenzoxazole Derivatives

Research by Simov and Davidkov (1981) presented the synthesis of 5-nitro-, 6-nitro-, 5-chloro-, and 6-bromo-2-aminobenzoxazoles. The study highlighted the existence of these compounds in different forms depending on their state (solid or solution) and substitution position. This study is significant for understanding the chemical behavior and potential applications of 5-Chloro-7-nitro-1,3-benzoxazol-2-amine derivatives Simov & Davidkov, 1981.

Chemical Reactions and Applications

N,N'-di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine Derivatives

A study by Musiol and Moroder (2001) explored highly reactive guanidinylating reagents derived from benzotriazole, including the 5-chloro or 6-nitro derivatives. This research is crucial for the development of efficient reagents in organic synthesis and could potentially involve this compound as a substrate or reagent Musiol & Moroder, 2001.

Material Science and Electronic Devices

Large On-Off Ratios and Negative Differential Resistance in a Molecular Electronic Device

Chen et al. (1999) utilized a molecule with a nitroamine redox center in an electronic device, demonstrating significant on-off peak-to-valley ratios and negative differential resistance. This research highlights the potential electronic applications of nitroamine compounds, potentially including those related to this compound Chen, Reed, Rawlett, & Tour, 1999.

Novel Synthetic Methods

Microwave-Assisted Synthesis on Ionic Liquid Support

Chanda et al. (2012) reported a diversity-oriented synthesis approach for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, utilizing microwave irradiation and ionic liquid support. This methodology could be relevant for synthesizing derivatives of this compound, offering a pathway to diverse libraries of compounds for drug discovery Chanda, Maiti, Tseng, & Sun, 2012.

Fluorescent Probes and Imaging

A Reaction-Based and Highly Selective Fluorescent Probe for Hydrogen Sulfide

A study by Wang, Lv, and Guo (2017) designed and synthesized a novel fluorescent probe for hydrogen sulfide based on the thiolysis of 7-nitro-1,2,3-benzoxadiazole (NBD) amine. The probe showed significant fluorescence enhancement and low detection limits, indicating the potential of this compound derivatives in developing sensitive and selective probes for biological imaging Wang, Lv, & Guo, 2017.

Mechanism of Action

Target of Action

5-Chloro-7-nitro-1,3-benzoxazol-2-amine, also known as 2-Amino-5-chloro-7-nitrobenzoxazole, is a benzoxazole derivative . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. The compound is synthesized via a condensation reaction between 2-aminophenol and aldehydes

Biochemical Pathways

Benzoxazole derivatives have been found to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Some benzoxazole derivatives have been found to exhibit cytotoxicity against certain cancer cells . This suggests that this compound may also have similar effects.

properties

IUPAC Name |

5-chloro-7-nitro-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)5(2-3)11(12)13/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBJGONRFGFVHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2977746.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/no-structure.png)

![2,4-dimethyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2977752.png)

![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2977756.png)

![1-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2977763.png)